Sanguinarine (RG)

Description

Sanguinarine (C₂₀H₁₄NO₄⁺) is a benzophenanthridine alkaloid primarily isolated from Sanguinaria canadensis (bloodroot) and other Papaveraceae species . It exhibits a polycyclic aromatic structure with a positively charged iminium group (C=N⁺), enabling interactions with biological macromolecules like DNA and proteins . Sanguinarine demonstrates diverse pharmacological activities:

- Anticancer: Induces apoptosis in prostate (LNCaP, DU145), hepatocellular (HepG2), and breast cancer cells via mitochondrial pathway modulation, Bcl-2 family regulation, and inhibition of HIF-1α/TGF-β signaling .

- Antimicrobial: Effective against E. coli, S. aureus, and A. baumannii by disrupting membrane integrity, generating ROS, and blocking bacterial metabolic enzymes (e.g., KguD/KguK in P. aeruginosa) .

- Anti-inflammatory: Suppresses NLRP3 inflammasome, NF-κB, and pro-inflammatory cytokines (IL-1β, TNF-α) .

- Oral Health: Used in toothpaste and mouthwashes to inhibit dental plaque via bacteriostatic effects (MIC: 1–32 µg/mL) .

Properties

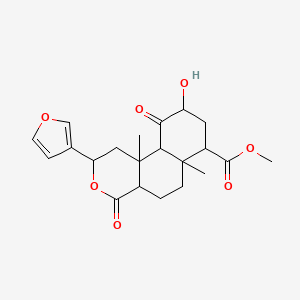

IUPAC Name |

methyl 2-(furan-3-yl)-9-hydroxy-6a,10b-dimethyl-4,10-dioxo-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O7/c1-20-6-4-12-19(25)28-15(11-5-7-27-10-11)9-21(12,2)17(20)16(23)14(22)8-13(20)18(24)26-3/h5,7,10,12-15,17,22H,4,6,8-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLTMVAIOAAGYAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(=O)OC(CC3(C1C(=O)C(CC2C(=O)OC)O)C)C4=COC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Traditional Solvent Extraction

The conventional method involves extracting crushed aerial parts of Macleaya species with alkaline aqueous solutions (e.g., ammonia or potassium hydroxide) paired with hydrophobic solvents like dichloroethane or toluene. After acidification with sulfuric acid, sanguinarine sulfates precipitate and are purified via recrystallization in alcohol. However, this approach faces criticism due to the toxicity of dichloroethane and ammonia, prompting modifications such as substituting ethyl acetate for dichloroethane and using methanesulfonic acid to enhance extraction efficiency.

Key Parameters:

Solid-Phase Extraction with Hydrophilic Sorbents

Modern protocols integrate hydrophilic sorbents (e.g., silica gel) to purify alkaloid bases from organic phases. After extraction with aqueous aliphatic alcohols, the solution is filtered through the sorbent, removing polar impurities. Subsequent acetone washing further refines the product, achieving >95% purity.

Chemical Synthesis

Reference Compound Synthesis

Early synthetic routes focused on tetramethoxybenzophenanthridone derivatives. Phosphoryl chloride-mediated cyclization of precursor amides yields chloro-intermediates, which undergo palladium-catalyzed dehydrogenation to form the benzophenanthridine core. This method, while historically significant, suffers from low scalability and complex purification.

Asymmetric Synthesis via Crystal–Solution Interactions

A 2016 breakthrough demonstrated absolute asymmetric synthesis of a sanguinarine derivative using cooling crystallization and Viedma ripening. Enantiomeric excess (ee) reached 100% under optimized conditions, enabling stereocontrol without chiral catalysts.

Reaction Conditions:

-

Temperature : 4°C (cooling crystallization)

-

Solvent : Ethanol/water (7:3 v/v)

Biosynthesis in Engineered Yeast

Metabolic Engineering Strategies

Recent advances employ Saccharomyces cerevisiae strains engineered to express 15+ enzymes from the benzylisoquinoline alkaloid (BIA) pathway. Key modifications include:

Intein-Mediated Temperature Control

To mitigate sanguinarine’s cytotoxicity, a splicing intein-mediated temperature-responsive gene expression system (SIMTeGES) decouples cell growth (30°C) from product synthesis (37°C). This strategy increased titers to 448.64 mg/L in bioreactors.

Bioprocess Parameters:

| Parameter | Value |

|---|---|

| Temperature Shift | 30°C → 37°C at OD~600~=15 |

| Cultivation Time | 120 hours |

| Yield | 448.64 mg/L |

Purification and Formulation

Ion Exchange Chromatography

Ion exchange resins (e.g., APPS 10D) selectively bind sanguinarine at pH 6.5–7.0, achieving 98% purity post-elution with 0.5 M NaCl in 40% ethanol.

High-Performance Liquid Chromatography (HPLC)

HPLC protocols utilize C~18~ columns (250 × 4.6 mm, 5 μm) with acetonitrile/0.2% acetic acid (25:75 v/v) mobile phases. Retention time: 8.2 minutes; detection at 270 nm.

Solubility and Stock Solutions

Sanguinarine’s solubility profiles guide formulation:

| Solvent | Solubility (mg/mL) |

|---|---|

| DMSO | 33.3 |

| Ethanol | 12.5 |

| Acetone | 8.9 |

For in vitro studies, 10 mM stock solutions in DMSO are standard.

Comparative Analysis of Methods

| Method | Yield/Purity | Scalability | Environmental Impact |

|---|---|---|---|

| Plant Extraction | 1.8% (purity 95%) | Moderate | High (toxic solvents) |

| Chemical Synthesis | 68–72% | Low | Moderate |

| Yeast Biosynthesis | 448.64 mg/L | High | Low |

Emerging Trends and Challenges

Chemical Reactions Analysis

Types of Reactions: Sanguinarine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include dihydrosanguinarine (from reduction) and various oxidized derivatives (from oxidation) .

Scientific Research Applications

Anticancer Applications

Mechanisms of Action

Sanguinarine exhibits significant anticancer properties through various mechanisms:

- Cell Cycle Regulation : SANG induces cell cycle arrest and apoptosis in cancer cells by modulating cyclin-dependent kinases (CDKs) and cyclins. It has been shown to inhibit AURKA and CDK2, key regulators in cervical cancer, leading to reduced cell proliferation and increased apoptosis .

- Reactive Oxygen Species (ROS) Generation : SANG promotes ROS production, which is crucial for inducing apoptosis in various cancer types, including acute lymphoblastic leukemia and prostate cancer .

- Epithelial-Mesenchymal Transition (EMT) : SANG regulates EMT, a process involved in cancer metastasis, thereby inhibiting tumor migration and invasion .

Case Studies

- Cervical Cancer : A study identified 35 shared targets between SANG and cervical cancer-related proteins through network pharmacology. SANG demonstrated efficacy in inhibiting tumor growth by targeting multiple pathways .

- Prostate Cancer : Research indicated that SANG caused growth inhibition in both androgen-responsive and unresponsive prostate cancer cells by inducing apoptosis via CDK regulation .

- Breast Cancer : SANG's ability to induce apoptosis through mitochondrial pathways has been documented, showcasing its potential as a therapeutic agent against basal-like breast cancer .

Antifungal Applications

Sanguinarine has also shown promise as an antifungal agent, particularly against Candida albicans.

Mechanism of Action

- Membrane Disruption : SANG induces morphological changes in C. albicans, leading to cell wall rupture and membrane damage. It significantly reduces ergosterol content, a critical component of fungal cell membranes .

- In Vivo Efficacy : In murine models of candidiasis, SANG improved survival rates and reduced fungal burden in vital organs like the kidneys and lungs .

Chronic Disease Management

Beyond its anticancer and antifungal properties, sanguinarine has been investigated for its role in managing chronic diseases.

Anti-inflammatory Effects

SANG exhibits anti-inflammatory properties by downregulating cytokines such as TNF-α and interleukins 1β and 6. This suggests its potential utility in treating inflammatory conditions .

Antimicrobial Properties

The compound displays broad-spectrum antimicrobial activity against various pathogens, making it a candidate for developing new antimicrobial therapies .

Summary of Applications

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Cancer Therapy | Cell cycle arrest, ROS generation | Effective against cervical cancer, prostate cancer, breast cancer |

| Antifungal Agent | Membrane disruption | Significant efficacy against C. albicans in vitro and in vivo |

| Chronic Diseases | Anti-inflammatory effects | Reduces inflammatory cytokines; potential for broader therapeutic use |

Mechanism of Action

Sanguinarine exerts its effects primarily by interacting with nucleic acids and proteins. It forms strong complexes with DNA and RNA, which can interfere with nucleic acid synthesis and function . This interaction is a key determinant of its anticancer activity, as it can induce apoptosis in cancer cells . Additionally, sanguinarine inhibits the sodium-potassium ATPase transmembrane protein, disrupting cellular ion balance and leading to cell death .

Comparison with Similar Compounds

Pharmacological Activity Comparison

Key Mechanisms :

- Sanguinarine vs. Chelerythrine : Both induce apoptosis via mitochondrial pathways, but sanguinarine uniquely inhibits HIF-1α/TGF-β feedback loops in HCC . Chelerythrine shows stronger caspase-1 suppression .

- Sanguinarine vs. Berberine : Sanguinarine’s planar structure enhances DNA intercalation, while berberine targets bacterial FtsZ proteins .

- Synergy: Sanguinarine + aminoglycosides enhance ROS-mediated bacterial killing ; berberine + fluoroquinolones improve FtsZ inhibition .

Pharmacokinetic and Toxicity Profiles

Key Notes:

Biological Activity

Sanguinarine (SG), a benzophenanthridine alkaloid derived from the root of Sanguinaria canadensis, has garnered attention for its diverse biological activities, particularly its antimicrobial, anticancer, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of sanguinarine, supported by recent research findings, case studies, and data tables.

Antimicrobial Activity

Sanguinarine exhibits significant antimicrobial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA). A study demonstrated that sanguinarine's minimum inhibitory concentration (MIC) against MRSA strains ranged from 3.12 to 6.25 µg/ml, indicating its potential as an effective antimicrobial agent. The mechanism involves the release of cell wall autolytic enzymes leading to bacterial lysis, as confirmed by transmission electron microscopy observations .

Table 1: Antimicrobial Efficacy of Sanguinarine

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| MRSA | 3.12 - 6.25 µg/ml |

| Reference Strain 1 | 3.12 µg/ml |

| Reference Strain 2 | 1.56 µg/ml |

Anticancer Properties

Recent studies have highlighted sanguinarine's role in cancer treatment, particularly in cervical cancer. Research indicates that sanguinarine induces apoptosis in human cervical cancer cells through caspase activation and modulation of reactive oxygen species (ROS) levels. In vitro studies on cervical cancer cell lines (C-33A and HeLa) revealed that sanguinarine caused dose-dependent cell death and morphological changes consistent with apoptosis .

Case Study: Sanguinarine in Cervical Dysplasia Management

A series of clinical case studies reported the use of sanguinarine in managing cervical dysplasia. Patients treated with sanguinarine exhibited significant improvements, suggesting its therapeutic potential in gynecological oncology .

Table 2: Effects of Sanguinarine on Cervical Cancer Cells

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| C-33A | Varies | Induces apoptosis via caspase activation |

| HeLa | Varies | Increases ROS levels |

Sanguinarine's biological activity is attributed to several mechanisms:

- Reactive Oxygen Species Generation : Sanguinarine promotes oxidative stress in cancer cells, leading to apoptosis.

- Cell Cycle Arrest : It has been identified as a dual inhibitor of AURKA and CDK2, crucial for cell cycle regulation .

- Antibacterial Mechanism : Sanguinarine disrupts bacterial cell membranes and induces ROS production, contributing to its antimicrobial effects .

Additional Biological Activities

Beyond antimicrobial and anticancer properties, sanguinarine has shown potential in other areas:

- Anti-inflammatory Effects : Sanguinarine has been linked to the modulation of inflammatory pathways, making it a candidate for treating inflammatory diseases .

- Antidiabetic Properties : Research suggests that sanguinarine may help regulate glucose levels and protect against diabetic nephropathy by modulating ROS accumulation in kidney tissues .

Q & A

Q. What experimental models are commonly used to study Sanguinarine’s anticancer mechanisms?

Sanguinarine’s effects are typically investigated using in vitro models such as hepatocellular carcinoma (HepG2, SMMC-7721) and ovarian cancer (A2780) cell lines. In vivo studies often employ xenograft models in nude mice to validate tumor suppression and epithelial-mesenchymal transition (EMT) inhibition. Primary cell cultures and hypoxia-induced EMT models are also used to mimic tumor microenvironments .

Q. How can researchers ensure the purity and identity of Sanguinarine in experimental setups?

For new batches, high-performance liquid chromatography (HPLC) and mass spectrometry are standard for purity validation. Known compounds should cross-reference established spectral data (e.g., NMR, FT-IR), while novel derivatives require full structural elucidation and purity ≥95% via combined chromatographic and spectroscopic methods .

Q. What validated methods quantify Sanguinarine’s bioactivity in cellular assays?

Real-time cell analysis (RTCA) for IC50 determination, colony formation assays for proliferation suppression, and Annexin V/PI staining with flow cytometry for apoptosis quantification are widely used. Cell cycle arrest is assessed via propidium iodide (PI) staining and FACS analysis .

Advanced Research Questions

Q. How can researchers optimize Sanguinarine’s bioavailability using drug delivery systems?

Response surface methodology (RSM) with Box-Behnken design is effective for optimizing cyclodextrin inclusion complexes. Key parameters include inclusion ratio (e.g., 10:1 HP-β-CD:Sanguinarine), temperature (60°C), and time (190 min), validated via inclusion rate calculations and stability testing .

Q. What strategies resolve contradictions in Sanguinarine’s efficacy across cancer types?

Discrepancies may arise from cell line heterogeneity, hypoxia conditions, or dosage variations. Systematic meta-analyses of transcriptomic datasets (e.g., Oncomine) and dose-response validation in isogenic cell pairs can isolate context-specific mechanisms. Cross-validation with in vivo models is critical .

Q. How to investigate Sanguinarine’s role in modulating HIF-1α/TGF-β feedback loops?

Hypoxia chambers and TGF-β induction are used to establish EMT models. Techniques include qPCR for HIF-1α/TGF-β pathway genes, Western blotting for protein expression, and chromatin immunoprecipitation (ChIP) to assess transcriptional regulation. In vivo, immunohistochemistry of xenograft tumors validates target modulation .

Q. What computational tools identify novel targets of Sanguinarine, such as IGFBP-3?

The BATMAN-TCM database facilitates target prediction via compound-protein interaction networks. Bioinformatics tools like STRING or GeneMANIA map functional pathways, while CRISPR-Cas9 knockout models confirm target relevance in vitro and in vivo .

Methodological & Reproducibility Considerations

Q. How to design statistically robust experiments for Sanguinarine studies?

Power analysis ensures adequate sample sizes. For apoptosis assays, triplicate technical replicates and ≥3 biological replicates are standard. Non-parametric tests (e.g., Mann-Whitney U) are recommended for small sample sizes, while ANOVA with post-hoc corrections (e.g., Tukey’s) applies to multi-group comparisons .

Q. What frameworks ensure ethical and rigorous hypothesis formulation?

Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO (Population, Intervention, Comparison, Outcome) to define scope. For example: “In cisplatin-resistant ovarian cancer cells (P), does Sanguinarine (I) compared to cisplatin alone (C) enhance apoptosis via glutathione depletion (O)?” .

Q. How to enhance data reproducibility in Sanguinarine research?

Pre-register protocols on platforms like Open Science Framework. Share raw flow cytometry data (FCS files) and R scripts for statistical analysis. Adhere to ARRIVE guidelines for in vivo studies, detailing animal housing, randomization, and blinding procedures .

Data Integration & Reporting

Q. How to systematically review conflicting evidence on Sanguinarine’s dual pro-/anti-oxidant effects?

Use PRISMA guidelines for literature screening. Stratify studies by ROS measurement method (e.g., DCFH-DA vs. electron spin resonance) and cell type. Dose-dependent effects should be analyzed via nonlinear regression models .

Q. What guidelines apply to reporting Sanguinarine’s combinatorial drug effects?

Synergy scores (e.g., Chou-Talalay combination index) must be calculated using CompuSyn software. Dose matrices (e.g., 4x4) should include monotherapy and combination arms. Provide raw data for isobolograms in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.